molecular formula C10H8O2 B11921496 7-Methyl-4H-1-benzopyran-4-one CAS No. 5751-51-9

7-Methyl-4H-1-benzopyran-4-one

Cat. No.: B11921496
CAS No.: 5751-51-9
M. Wt: 160.17 g/mol
InChI Key: MOISBGWJJHJRIH-UHFFFAOYSA-N
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Description

7-Methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyranone ring, with a methyl group attached at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .

Industrial Production Methods: Industrial production of 7-methyl-4H-chromen-4-one may involve optimized versions of these synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

7-Methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl group at the seventh position plays a crucial role in its interaction with molecular targets, enhancing its therapeutic potential .

Properties

CAS No.

5751-51-9

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

7-methylchromen-4-one

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3

InChI Key

MOISBGWJJHJRIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=CO2

Origin of Product

United States

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